molecular formula C18H17FN2O2S2 B2842476 3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea CAS No. 2097922-00-2

3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea

Cat. No.: B2842476
CAS No.: 2097922-00-2
M. Wt: 376.46
InChI Key: AXSYNFNNOODGFR-UHFFFAOYSA-N
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Description

    Starting Materials: The bithiophene intermediate and ethylene oxide or a similar epoxide.

    Reaction Conditions: Acidic or basic conditions to facilitate the ring-opening of the epoxide and attachment to the bithiophene.

  • Formation of the Urea Derivative

      Starting Materials: The hydroxyethyl-bithiophene intermediate and 4-fluorobenzyl isocyanate.

      Reaction Conditions: Typically carried out in an inert atmosphere with a suitable solvent like dichloromethane or tetrahydrofuran, under mild heating.

  • Industrial Production Methods

    Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea typically involves multiple steps:

    • Formation of the Bithiophene Intermediate

        Starting Materials: 2,2’-Bithiophene and appropriate halogenated reagents.

        Reaction Conditions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, are commonly used to form the bithiophene core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

        Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

        Products: Oxidized derivatives of the bithiophene moiety, potentially altering electronic properties.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Typically carried out in anhydrous conditions to prevent side reactions.

        Products: Reduced forms of the compound, possibly affecting the urea or hydroxyethyl groups.

    • Substitution

        Reagents: Nucleophiles or electrophiles depending on the desired substitution.

        Conditions: Vary widely but often involve catalysts or specific solvents to facilitate the reaction.

        Products: Substituted derivatives, which can be tailored for specific applications.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Catalysts: Palladium, platinum, or other transition metals for coupling reactions.

      Solvents: Dichloromethane, tetrahydrofuran, ethanol, water.

    Scientific Research Applications

    Chemistry

      Organic Electronics: The bithiophene moiety makes this compound suitable for use in organic semiconductors and photovoltaic cells.

      Catalysis: The urea group can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.

    Biology and Medicine

      Drug Development:

      Biochemical Probes: Used in studying enzyme interactions and protein binding due to its unique structure.

    Industry

      Materials Science: Utilized in the development of new materials with specific electronic or mechanical properties.

      Polymer Science: As a building block for synthesizing functional polymers with tailored properties.

    Mechanism of Action

    The mechanism by which 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea exerts its effects depends on its application:

      Electronic Applications: The bithiophene moiety facilitates charge transport, while the urea group can influence molecular packing and stability.

      Biological Applications: The fluorophenyl group can enhance binding affinity to biological targets, while the urea group may interact with enzymes or receptors through hydrogen bonding.

    Comparison with Similar Compounds

    Similar Compounds

      3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-chlorophenyl)methyl]urea: Similar structure but with a chlorine atom instead of fluorine, which may alter its electronic and biological properties.

      3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea: Contains a methyl group, potentially affecting its reactivity and applications.

    Uniqueness

      Fluorine Substitution: The presence of the fluorine atom in 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea enhances its stability and biological activity compared to similar compounds with different substituents.

      Versatility: The combination of bithiophene, hydroxyethyl, and fluorophenylmethyl urea groups makes it a versatile compound for various applications in electronics, medicine, and materials science.

    This detailed overview highlights the significance and potential applications of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea in multiple scientific domains

    Properties

    IUPAC Name

    1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H17FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14(22)15-7-8-17(25-15)16-2-1-9-24-16/h1-9,14,22H,10-11H2,(H2,20,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AXSYNFNNOODGFR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)NCC3=CC=C(C=C3)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H17FN2O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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